molecular formula C22H13Cl2N3O3 B15226590 2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

Cat. No.: B15226590
M. Wt: 438.3 g/mol
InChI Key: BOTHAZUQTHNFLI-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring two distinct aromatic substituents: a 3,4-dichlorophenyl group at position 2 of the quinoline core and a 2-nitrophenyl group attached via the carboxamide nitrogen. This compound’s molecular formula is C23H14Cl2N3O3, with a molecular weight of approximately 458.29 g/mol (inferred from analogs in –6). The dichlorophenyl and nitrophenyl moieties contribute to its electron-deficient aromatic system, which may enhance binding affinity to biological targets such as sigma receptors (implied by , which lists structurally related sigma ligands).

Properties

Molecular Formula

C22H13Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H13Cl2N3O3/c23-16-10-9-13(11-17(16)24)20-12-15(14-5-1-2-6-18(14)25-20)22(28)26-19-7-3-4-8-21(19)27(29)30/h1-12H,(H,26,28)

InChI Key

BOTHAZUQTHNFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of Substituents: The 3,4-dichlorophenyl and 2-nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its closest analogs:

Compound Name (CAS No.) Substituents (Quinoline Position) Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Structural Differences
Target compound (Not reported) 2-(3,4-Cl2Ph), N-(2-NO2Ph) ~458.29 Not reported ~4.2* Nitro group at N-substituent
2-(2-Chlorophenyl)-N-(3,4-dimethylphenyl) (5697-05-2) 2-(2-ClPh), N-(3,4-Me2Ph) 386.87 260 5.1 Chlorine at 2-Ph; dimethylphenyl group
N-(tert-Butyl)-2-(3,4-Cl2Ph) (438455-48-2) 2-(3,4-Cl2Ph), N-(tert-butyl) 373.28 Not reported 4.8 Bulky tert-butyl instead of nitro group
N-(3,4-Cl2Ph)-2-methylquinoline-4-carboxamide () 2-Me, N-(3,4-Cl2Ph) 331.20 Not reported 3.9 Methyl at C2; simpler N-substituent

*LogP estimated via analogy to compounds in –4.

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound increases electron deficiency compared to methyl () or tert-butyl () substituents. This may enhance π-π stacking interactions with protein targets but reduce solubility.
  • Hydrophobicity : The dichlorophenyl group (common in sigma ligands like BD 1008/BD 1047 ) contributes to high LogP values (~4–5), suggesting moderate lipophilicity.
Sigma Receptor Affinity (Hypothetical)

Compounds like BD 1008 and BD 1047 () share the 3,4-dichlorophenyl motif and are known sigma-1 receptor ligands. The target compound’s dichlorophenyl group may similarly engage hydrophobic pockets in sigma receptors, while the nitro group could stabilize interactions via hydrogen bonding or dipole interactions .

Comparative Potency
  • Nitro vs. Methyl Substituents : The nitro group’s electron-withdrawing nature may enhance binding affinity compared to the methyl-substituted analog (), which lacks strong electron-deficient properties.

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